2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene
Overview
Description
Scientific Research Applications
Synthesis Methodologies and Characterization
- A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study developed a practical pilot-scale method for preparing 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline. The process addresses the challenges of using palladium and toxic phenylboronic acid in large-scale production, suggesting advancements in synthesizing fluorinated and brominated compounds that might be applicable to 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene (Qiu et al., 2009).
Environmental and Toxicological Insights
- Novel Brominated Flame Retardants : This review examines the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It highlights the need for research on the environmental impacts of NBFRs and may indirectly relate to the environmental and health considerations for compounds like this compound (Zuiderveen et al., 2020).
Potential Applications and Properties
Polytetrafluoroethylene Synthesis and Characterization
: This comprehensive review on the synthesis and characterization of Polytetrafluoroethylene (PTFE) and its derivatives, focusing on the homopolymerization of tetrafluoroethylene, provides insights into the chemical and physical properties of fluorinated polymers. The methodologies and applications discussed could offer parallels for understanding the potential uses and significance of similarly structured compounds like this compound (Puts et al., 2019).
Fluorocarbon Refrigerants and their Syntheses : This review tracks the development of small fluorocarbon syntheses for applications as refrigerants, aerosol propellants, and solvents. The historical perspective and industrial manufacturing methods presented could be relevant for understanding the synthesis and applications of complex fluorinated compounds like this compound (Sicard & Baker, 2020).
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-7(11)5-8-3-2-4-10(12)9(8)6-13/h2-4H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFCDDHUFQMOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C(=CC=C1)F)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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